Ddr1-IN-6: An In-Depth Technical Guide on its Mechanism of Action
Ddr1-IN-6: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of Ddr1-IN-6, including its biochemical and cellular activities, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization.
Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family that is activated by binding to various types of collagen. Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the extracellular matrix component collagen triggers its dimerization, autophosphorylation, and the subsequent activation of intracellular signaling cascades. These pathways, including the MAPK/ERK and PI3K/Akt pathways, are pivotal in regulating fundamental cellular processes. In numerous cancers, the overexpression and hyperactivity of DDR1 have been correlated with tumor progression, metastasis, and therapeutic resistance.
Biochemical and Cellular Activity of Ddr1-IN-6
Ddr1-IN-6 demonstrates high potency in inhibiting DDR1 kinase activity and its downstream cellular functions. The available quantitative data underscores its efficacy and selectivity.
Table 1: In Vitro Activity of Ddr1-IN-6
| Parameter | Value | Cell Line/Assay Condition | Reference |
| DDR1 Inhibition (IC50) | 9.72 nM | Biochemical Assay | [1] |
| DDR1b Autophosphorylation (Y513) Inhibition (IC50) | 9.7 nM | Cellular Assay | [1] |
| Collagen Production Inhibition (IC50) | 13 nM | Human Hepatic Stellate Cells (LX-2) | [1] |
| Cytotoxicity (CC50) | 3 µM | Human Hepatic Stellate Cells (LX-2) | [1] |
| Anti-proliferation (IC50, 3 days) | 5.7 µM | Primary tumor cells (PC-07-0024) | [1] |
| Anti-proliferation (IC50, 6 days) | 2.65 µM | Primary tumor cells (PC-07-0024) | [1] |
Mechanism of Action: Signaling Pathway Inhibition
Ddr1-IN-6 exerts its effects by directly inhibiting the kinase activity of DDR1, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell survival, proliferation, and migration.
Inhibition of the MAPK/ERK Pathway
Upon activation by collagen, DDR1 recruits and activates adaptor proteins, leading to the activation of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation and differentiation. Ddr1-IN-6, by inhibiting the initial phosphorylation of DDR1, prevents the activation of this cascade.
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is another major signaling route downstream of DDR1. Activation of this pathway promotes cell survival and inhibits apoptosis. Ddr1-IN-6-mediated inhibition of DDR1 phosphorylation prevents the recruitment and activation of PI3K, subsequently blocking the phosphorylation and activation of Akt.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to determine the IC50 value of Ddr1-IN-6 against DDR1.
Materials:
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Recombinant human DDR1 kinase
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LanthaScreen™ Eu-anti-tag antibody
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Kinase tracer
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Kinase buffer
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Ddr1-IN-6 (serial dilutions)
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384-well microplate
Procedure:
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Prepare a 2X solution of DDR1 kinase and Eu-anti-tag antibody in kinase buffer.
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Prepare a 2X solution of the kinase tracer in kinase buffer.
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Add 5 µL of the Ddr1-IN-6 serial dilutions to the wells of the 384-well plate.
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Add 5 µL of the 2X kinase/antibody mixture to each well.
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Add 5 µL of the 2X tracer solution to each well to initiate the reaction.
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Incubate the plate at room temperature for 60 minutes, protected from light.
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Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
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Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.
Cellular DDR1 Autophosphorylation Assay
This protocol details a cell-based assay to measure the inhibition of collagen-induced DDR1 autophosphorylation by Ddr1-IN-6.
Materials:
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U2OS cells overexpressing DDR1
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Collagen Type I
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Ddr1-IN-6
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Cell lysis buffer
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Antibodies: anti-phospho-DDR1 (Y792), anti-DDR1, and secondary antibodies
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SDS-PAGE and Western blotting equipment
Procedure:
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Seed U2OS-DDR1 cells in 6-well plates and grow to 80-90% confluency.
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Starve the cells in serum-free medium for 24 hours.
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Pre-treat the cells with various concentrations of Ddr1-IN-6 for 1 hour.
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Stimulate the cells with 10 µg/mL Collagen Type I for 90 minutes.
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Wash the cells with ice-cold PBS and lyse them.
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Determine protein concentration of the lysates.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Probe the membrane with anti-phospho-DDR1 and anti-DDR1 antibodies.
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Visualize the bands using an appropriate detection system and quantify the band intensities to determine the IC50 for autophosphorylation inhibition.
